1-Fluoro-2-isopropoxybenzene
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Overview
Description
1-Fluoro-2-isopropoxybenzene is a compound that is not directly studied in the provided papers. However, the papers do discuss various fluorobenzene derivatives and their chemical properties, which can be somewhat related to the compound . The papers cover a range of topics including the protonation of aromatic molecules, infrared spectroscopy of anionic hydrated fluorobenzenes, peptide synthesis using fluorinated reagents, and the crystal structure of fluorinated aromatic compounds .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds is discussed in the context of peptide synthesis, where 2-Fluoro-1,3,5-trinitrobenzene is used as a condensing reagent for the preparation of dipeptides, including thyrotropin-releasing hormone and leucine-enkephalin . Although this does not directly relate to the synthesis of 1-Fluoro-2-isopropoxybenzene, it does provide insight into the reactivity of fluorinated aromatic compounds in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is a subject of several studies. For instance, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with bifurcated C–H⋯F–C interactions, which are important for understanding the packing and interactions in solid-state structures . This information can be extrapolated to hypothesize about the potential molecular structure of 1-Fluoro-2-isopropoxybenzene.
Chemical Reactions Analysis
The reactivity of fluorinated aromatic compounds is highlighted in studies of protonation, where the fluoronium isomer of protonated fluorobenzene is investigated . Additionally, the reactions of fluoronitrobenzenes with sulphite and isopropoxide ions are explored, providing rate constants and Arrhenius parameters that reflect the reactivity of these compounds . These studies give a general idea of how the introduction of a fluorine atom can affect the chemical reactivity of aromatic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are explored through various spectroscopic techniques. Infrared spectroscopy is used to investigate the structural motifs of anionic hydrated fluorobenzenes , while the photophysics of 1,4-diethynyl-2-fluorobenzene in solution and crystals is studied to understand the effects of chromophore aggregation and planarization . These studies provide valuable information on the spectroscopic properties and intermolecular interactions of fluorinated aromatic compounds, which could be relevant to the properties of 1-Fluoro-2-isopropoxybenzene.
Scientific Research Applications
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Single-Benzene-Based Fluorophores
- Scientific Field : Organic & Biomolecular Chemistry .
- Application Summary : Single-benzene-based fluorophores (SBBFs) have been used in various basic research fields and industries . They have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone .
- Methods of Application : The design and analysis of the relationship between the structure of SBBFs and their photophysical properties have been studied .
- Results or Outcomes : The study of SBBFs has ushered in a new era in biology and materials science .
-
Fluorescent Protein Antibodies
- Scientific Field : Molecular Biology .
- Application Summary : Fluorescent proteins (FPs) and their antibodies, particularly nanobodies, have been used in widespread biological research applications .
- Methods of Application : The development of FPs has led to the emergence of antibodies targeting FPs . Nanobodies, a new type of antibody composed entirely of the variable domain of a heavy-chain antibody, can be expressed and functional in living cells .
- Results or Outcomes : The research on nanobodies targeting FPs has made FPs more valuable in biological research .
Safety And Hazards
properties
IUPAC Name |
1-fluoro-2-propan-2-yloxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDIOSJJYCFHRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2-isopropoxybenzene |
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